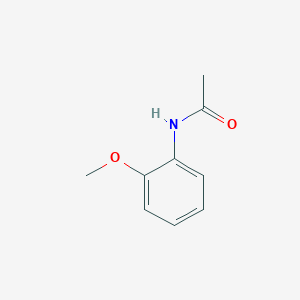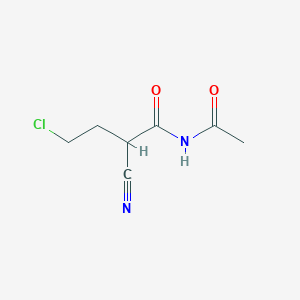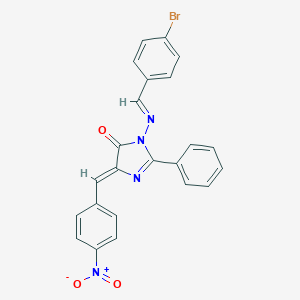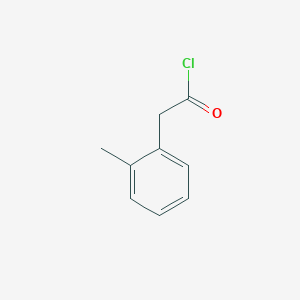
邻甲苯酰氯
描述
O-Tolyl-acetyl chloride is a chemical compound with the molecular formula C9H9ClO . It is also known by other synonyms such as 2-(2-methylphenyl)acetyl chloride .
Molecular Structure Analysis
The molecular structure of o-Tolyl-acetyl chloride consists of 11 heavy atoms . The molecule has a molecular weight of 168.62 g/mol . The InChIKey of the compound is FKMIBYMTHOJWCY-UHFFFAOYSA-N .Chemical Reactions Analysis
Acyl chlorides, such as o-Tolyl-acetyl chloride, are extremely reactive. They are open to attack by nucleophiles, with the overall result being a replacement of the chlorine by something else . Acid chlorides react with carboxylic acids to form anhydrides, with water to form carboxylic acids, with alcohols to form esters, and with ammonia, 1° amines, and 2° amines to form amides .Physical And Chemical Properties Analysis
O-Tolyl-acetyl chloride has a molecular weight of 168.62 g/mol . The compound has a computed XLogP3 value of 2.9, indicating its lipophilicity . It has a topological polar surface area of 17.1 Ų .科学研究应用
环糊精中的乙酰化
Grachev 等人 (2011) 研究了乙酰氯在制备 α- 和 β- 环糊精的甲硅烷基衍生物中的应用。该方法能够乙酰化仲羟基,并能够使用核磁共振波谱将乙酰基精确归属于碳水化合物片段中的特定碳原子 (Grachev et al., 2011)。
膦酸衍生物的合成
袁等人 (1991) 在 1-氨基烷基和氨基(芳基)甲基膦酸衍生物的合成中利用了乙酰氯。该合成涉及三组分缩合反应,证明了乙酰氯在有机合成中的多功能性 (Yuan, Chen, & Wang, 1991)。
对紫外氧化系统的影响
Baycan 等人 (2007) 探讨了氯离子浓度对紫外氧化处理的影响,与不同氯化物(例如乙酰氯)在废水处理过程中的影响有关 (Baycan, Thomanetz, & Şengül, 2007)。
热化学烧蚀研究
Cressman 和 Jahangir (2013) 研究了乙酰氯在组织消融中的使用,展示了其在使用单一试剂的热化学消融技术中的潜力 (Cressman & Jahangir, 2013)。
废水处理中的湿式电解氧化
Serikawa 等人 (2000) 对有机物的湿式电解氧化进行了研究,包括氯化物(如乙酰氯)在将污染物转化为无害物质中的作用 (Serikawa et al., 2000)。
有机酸的光电化学矿化
Shih、Chen 和 Huang (2014) 研究了在氯离子存在下的光电化学过程,与研究乙酰氯对环境系统的影响有关 (Shih, Chen, & Huang, 2014)。
弗里斯重排研究
Cullinane、Edwards 和 Bailey‐Wood (2010) 研究了邻甲苯基乙酸酯的弗里斯重排,该过程与邻甲苯酰氯的化学行为密切相关 (Cullinane, Edwards, & Bailey‐Wood, 2010)。
锇硼基配合物的合成
Rickard 等人 (1998) 探索了用乙酰氯处理 Os(Bcat)Cl(CO)(PPh3)2,为理解乙酰氯在复杂化学合成中的作用做出了贡献 (Rickard et al., 1998)。
安全和危害
O-Tolyl-acetyl chloride is a hazardous substance. It causes severe skin burns and eye damage and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
未来方向
While the future directions of o-Tolyl-acetyl chloride are not explicitly mentioned in the retrieved sources, it’s worth noting that indole derivatives, which are structurally related to o-Tolyl-acetyl chloride, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Furthermore, modern strategies for catalytic nucleophilic substitutions, which could potentially involve o-Tolyl-acetyl chloride, are a flourishing and reviving area of research .
作用机制
Target of Action
o-Tolyl-acetyl chloride is a chemical compound used in organic synthesis It’s known that acyl chlorides, such as o-tolyl-acetyl chloride, are reactive and can undergo acylation reactions, introducing an acyl group into target molecules .
Mode of Action
The mode of action of o-Tolyl-acetyl chloride primarily involves its reactivity as an acyl chloride. Acyl chlorides are highly reactive due to the presence of a good leaving group (Cl-), which allows them to readily undergo nucleophilic acyl substitution reactions . In these reactions, o-Tolyl-acetyl chloride can react with nucleophiles, such as amines or alcohols, to form amides or esters, respectively, while releasing a molecule of HCl.
Biochemical Pathways
It’s worth noting that the compound’s reactivity allows it to participate in various organic synthesis reactions, potentially leading to a wide range of products depending on the reaction conditions and the nucleophiles present .
Result of Action
The result of o-Tolyl-acetyl chloride’s action largely depends on the specific reaction conditions and the nucleophiles it encounters. In organic synthesis, it can contribute to the formation of a variety of products, including amides and esters . The specific molecular and cellular effects would depend on these products and their interactions with biological systems.
Action Environment
The action of o-Tolyl-acetyl chloride can be influenced by various environmental factors. For instance, the presence of different nucleophiles can lead to different reaction products. Additionally, factors such as temperature, solvent, and pH can also influence the reaction rate and product distribution . It’s also important to note that o-Tolyl-acetyl chloride is a reactive and potentially hazardous compound, and it should be handled with appropriate safety precautions .
属性
IUPAC Name |
2-(2-methylphenyl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-7-4-2-3-5-8(7)6-9(10)11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMIBYMTHOJWCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375272 | |
| Record name | o-tolyl-acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
o-Tolyl-acetyl chloride | |
CAS RN |
10166-09-3 | |
| Record name | o-tolyl-acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10166-09-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3-(4-Tert-butylphenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B159663.png)
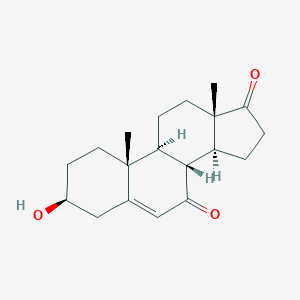



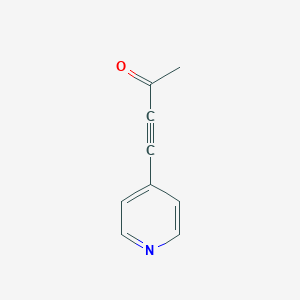
![propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B159675.png)
